5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide
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Overview
Description
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available reagents. One of the key intermediates, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under specific reaction conditions . The final compound is obtained through subsequent sulfonylation and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
5-(1,4-dioxa-8-azaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to the compound’s ability to bind to unique sites on biological molecules, affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,4-dioxa-8-azaspiro[4.5]decane: A key intermediate in the synthesis of the target compound, known for its biological activity.
Substituted 1,4-dioxa-8-azaspiro[4.5]decanes: These compounds have been studied for their fungicidal activity and other biological properties.
Uniqueness
5-(1,4-dioxa-8-azaspiro[45]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide stands out due to its unique combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF4N2O5S/c22-16-3-1-13(21(24,25)26)11-18(16)27-19(29)15-12-14(2-4-17(15)23)34(30,31)28-7-5-20(6-8-28)32-9-10-33-20/h1-4,11-12H,5-10H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBYADBMDQVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF4N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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